4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
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Overview
Description
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride is a chemical compound that belongs to the thiazole class of compounds. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features two aromatic rings, one of which is substituted with fluorine atoms, and the other with a methoxy group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Substitution Reactions: The aromatic rings are functionalized through substitution reactions
Coupling Reactions: The final step involves coupling the substituted aromatic rings with the thiazole ring. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the thiazole ring or the aromatic rings, resulting in the formation of partially or fully reduced products.
Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (SEAr).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the thiazole ring can produce a dihydrothiazole derivative.
Scientific Research Applications
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and immune response. By modulating these pathways, the compound can exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-difluorophenyl)-N-(4-hydroxyphenyl)-1,3-thiazol-2-amine: This compound is similar in structure but has a hydroxy group instead of a methoxy group.
4-(2,4-difluorophenyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine: This compound has a chlorine atom instead of a methoxy group on the aromatic ring.
4-(2,4-difluorophenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine: This compound features a nitro group on the aromatic ring.
Uniqueness
The presence of the methoxy group in 4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride imparts unique chemical and biological properties. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2OS.ClH/c1-21-12-5-3-11(4-6-12)19-16-20-15(9-22-16)13-7-2-10(17)8-14(13)18;/h2-9H,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILVPZSTYMFQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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